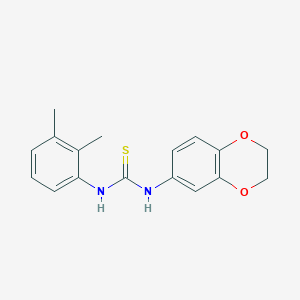![molecular formula C18H16O5 B5816146 8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5816146.png)
8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one, also known as MMBO, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of 8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one is not fully understood, but it has been suggested to act through various pathways. 8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to scavenge free radicals and protect against oxidative stress. Additionally, 8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one has been shown to induce apoptosis through the activation of caspases and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one has also been shown to scavenge free radicals and protect against oxidative stress, which can lead to cellular damage and disease. Moreover, 8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of 8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one is its potential as a versatile research tool for investigating various biological processes. Its diverse biological activities make it a potential candidate for the development of novel therapeutics. However, the synthesis of 8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one is relatively complex, and the yield and purity of the compound can be affected by various factors. Moreover, the exact mechanism of action of 8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one is not fully understood, and further research is needed to elucidate its biological effects.
将来の方向性
For research on 8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one could include investigating its efficacy in animal models of disease, optimizing its synthesis method to improve yield and purity, and exploring its potential as a scaffold for the development of novel therapeutics. Moreover, further studies are needed to elucidate the exact mechanism of action of 8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one and its potential for clinical translation.
合成法
8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one can be synthesized through a multi-step process involving the condensation of 3-acetyl-4-hydroxycoumarin with 2-bromo-1-methoxypropane, followed by the reaction with methyl magnesium bromide and further oxidation with potassium permanganate. The final product is obtained through the reaction of the resulting intermediate with acetic anhydride. The synthesis of 8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one is relatively complex, and various modifications have been proposed to improve the yield and purity of the compound.
科学的研究の応用
8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. 8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one has also been investigated for its potential as an anticancer agent, as it has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Moreover, 8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one has been shown to possess neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative disorders.
特性
IUPAC Name |
8-methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10(19)9-22-16-7-6-14-13-5-4-12(21-3)8-15(13)18(20)23-17(14)11(16)2/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSQXTXWAGLNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

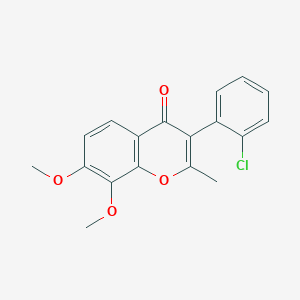
![N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5816078.png)
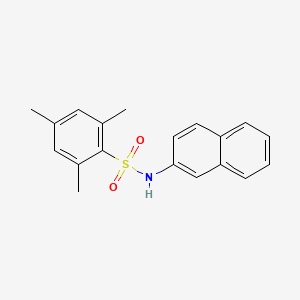
![N-(2,6-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5816089.png)
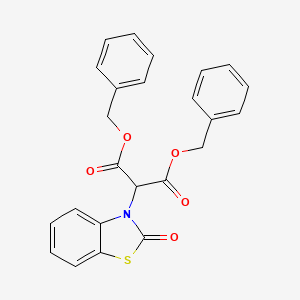
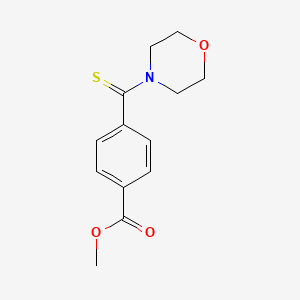
![3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5816122.png)
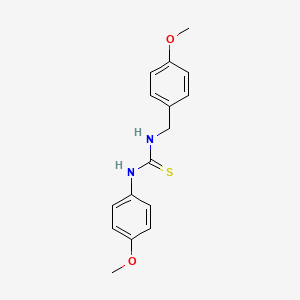
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5816129.png)
![2-[(cyclobutylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5816133.png)
![{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5816140.png)
![N-(3,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5816149.png)
![methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate](/img/structure/B5816154.png)
